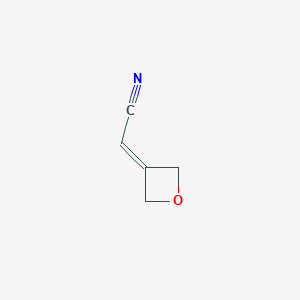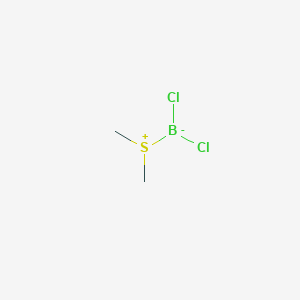
2-(2-Chloropyridin-4-YL)ethanol
Vue d'ensemble
Description
“2-(2-Chloropyridin-4-YL)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It is a member of pyridines and an organohalogen compound .
Synthesis Analysis
While specific synthesis methods for “2-(2-Chloropyridin-4-YL)ethanol” were not found in the search results, there are general methods for synthesizing similar pyridine compounds. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(2-Chloropyridin-4-YL)ethanol” is represented by the InChI Key UDDVPFLXGOBESH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=NC(Cl)=C1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloropyridin-4-YL)ethanol” include its molecular formula C7H8ClNO . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis Intermediate
2-(2-Chloropyridin-4-YL)ethanol: serves as an intermediate in the synthesis of various organic compounds. Its reactivity with different reagents allows for the creation of a wide range of derivatives, which can be used in further chemical reactions or as final products in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop new drugs. Its structure is a key component in the synthesis of novel pyrimidine derivatives, which have shown potential anti-fibrotic activities. These derivatives can inhibit the expression of collagen and hydroxyproline, indicating their possible development as anti-fibrotic drugs .
Orientations Futures
While specific future directions for “2-(2-Chloropyridin-4-YL)ethanol” were not found in the search results, pyridine compounds are of significant interest in various fields, including medicinal chemistry. They are known to exhibit diverse types of biological and pharmaceutical activities, suggesting potential future research directions .
Mécanisme D'action
Mode of Action
It’s worth noting that related compounds have been found to exhibit a double mode of action; at a micromolar concentration they act as cytokinin oxidase/dehydrogenase inhibitors (ckx), thus having an inhibitory effect on degradation of natural cytokinins .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Chloropyridin-4-YL)ethanol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPLLPCQEXIZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693601 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206247-86-0 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)




![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)




